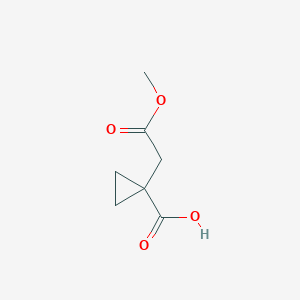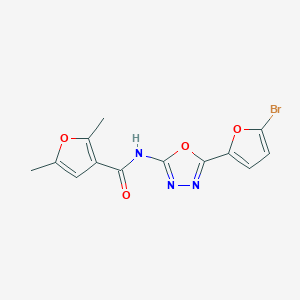
N-(5-chloro-2,4-dimethoxyphenyl)-2-((5-chlorothiophen-2-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-2-((5-chlorothiophen-2-yl)sulfonyl)acetamide, commonly known as Compound A, is a synthetic compound that has gained a lot of attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
Compound A exerts its anti-inflammatory and anti-cancer effects through multiple mechanisms of action. It has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer. It also inhibits the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. Furthermore, Compound A has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Compound A has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. It also inhibits the activity of COX-2, leading to a decrease in the production of prostaglandins. Furthermore, Compound A has been found to induce the expression of genes involved in apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Compound A in lab experiments is its potent anti-inflammatory and anti-cancer effects. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. Furthermore, the synthesis of Compound A has been optimized to achieve high yields and purity, making it a readily available compound for research purposes.
However, there are also some limitations to using Compound A in lab experiments. One of the main limitations is the lack of information on its pharmacokinetics and toxicity. More research is needed to determine the optimal dosage and administration route of Compound A, as well as its potential side effects.
Direcciones Futuras
There are several future directions for research on Compound A. One potential direction is the development of new anti-inflammatory drugs based on its structure and mechanism of action. Another potential direction is the development of new anti-cancer drugs that target the NF-κB signaling pathway. Furthermore, more research is needed to determine the pharmacokinetics and toxicity of Compound A in order to assess its potential for clinical use.
In conclusion, Compound A is a synthetic compound that exhibits potent anti-inflammatory and anti-cancer effects. Its mechanism of action involves the inhibition of NF-κB and COX-2, as well as the induction of apoptosis and cell cycle arrest. While there are some limitations to using Compound A in lab experiments, its potential therapeutic applications make it a promising candidate for further research.
Métodos De Síntesis
The synthesis of Compound A involves a multistep process that includes the reaction of 5-chloro-2,4-dimethoxyaniline with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with ethyl chloroacetate to obtain Compound A. The synthesis of Compound A has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential therapeutic applications in various diseases. Inflammation is a key factor in the pathogenesis of many diseases, including cancer, autoimmune disorders, and cardiovascular diseases. Compound A has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, Compound A has also been found to exhibit anti-cancer effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This makes it a promising candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-chlorothiophen-2-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO5S2/c1-21-10-6-11(22-2)9(5-8(10)15)17-13(18)7-24(19,20)14-4-3-12(16)23-14/h3-6H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOYKQIQRMFWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2794020.png)


![1-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2794025.png)
![1-[2-Methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2794026.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2794029.png)

![(2,6-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2794031.png)
![N-[(4-Fluorophenyl)methyl]-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2794032.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclopent-3-ene-1-carboxamide](/img/structure/B2794033.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2794034.png)


![2-[2-[4-(3-Nitrobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2794042.png)